2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(1-phenylethylidene)acetohydrazide 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(1-phenylethylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0979157
InChI: InChI=1S/C17H18N6OS/c1-11-9-12(2)23-16(18-11)19-17(22-23)25-10-15(24)21-20-13(3)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,21,24)/b20-13+
SMILES: CC1=CC(=NC2=NC(=NN12)SCC(=O)NN=C(C)C3=CC=CC=C3)C
Molecular Formula: C17H18N6OS
Molecular Weight: 354.4 g/mol

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(1-phenylethylidene)acetohydrazide

CAS No.:

Cat. No.: VC0979157

Molecular Formula: C17H18N6OS

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(1-phenylethylidene)acetohydrazide -

Specification

Molecular Formula C17H18N6OS
Molecular Weight 354.4 g/mol
IUPAC Name 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide
Standard InChI InChI=1S/C17H18N6OS/c1-11-9-12(2)23-16(18-11)19-17(22-23)25-10-15(24)21-20-13(3)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,21,24)/b20-13+
Standard InChI Key RVGOYHAGDRPTRB-DEDYPNTBSA-N
Isomeric SMILES CC1=CC(=NC2=NC(=NN12)SCC(=O)N/N=C(\C)/C3=CC=CC=C3)C
SMILES CC1=CC(=NC2=NC(=NN12)SCC(=O)NN=C(C)C3=CC=CC=C3)C
Canonical SMILES CC1=CC(=NC2=NC(=NN12)SCC(=O)NN=C(C)C3=CC=CC=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator